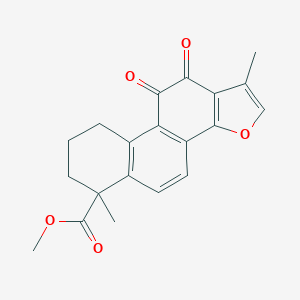

Methyl Tanshinonate

Description

Properties

CAS No. |

18887-19-9 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (6S)-1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate |

InChI |

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1 |

InChI Key |

YFDKIHAZVQFLRC-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)C(=O)OC |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC |

melting_point |

175-176°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Methyl Tanshinonate in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tanshinonate, a lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant attention in biomedical research for its diverse pharmacological activities. As a member of the tanshinone family, which includes prominent compounds like tanshinone I, tanshinone IIA, and cryptotanshinone, this compound shares a core structural motif that contributes to its biological effects.[1] These compounds have been historically used in traditional Chinese medicine and are now being rigorously investigated for their therapeutic potential in a range of diseases, particularly in oncology.

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound and related tanshinones on key cellular signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, quantitative data on its efficacy, and methodologies for its study.

Data Presentation: Efficacy of Tanshinones Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of tanshinones have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for various tanshinones across a range of human cancer cell lines, providing a comparative view of their efficacy.

Table 1: IC50 Values of Tanshinone I in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| K562 | Chronic Myeloid Leukemia | 29.62 | 24 | [2] |

| K562 | Chronic Myeloid Leukemia | 8.81 | 48 | [2] |

| MCF-7 | Breast Cancer | 1.1 | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 4 | Not Specified | [3] |

| A549 | Non-Small Cell Lung Cancer | >100 | Not Specified | [3] |

| Rh30 | Rhabdomyosarcoma | >20 | 48 | [1] |

| DU145 | Prostate Cancer | >20 | 48 | [1] |

| U2OS | Osteosarcoma | ~1.0 - 1.5 | Not Specified | [4] |

| MOS-J | Osteosarcoma | ~1.0 - 1.5 | Not Specified | [4] |

Table 2: IC50 Values of Tanshinone IIA in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 5.45 | 48 | [5] |

| H292 | Non-Small Cell Lung Cancer | 5.78 | 48 | [5] |

| MCF-7 | Breast Cancer | 8.1 | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | >100 | Not Specified | [3] |

| A549 | Non-Small Cell Lung Cancer | >100 | Not Specified | [3] |

| Rh30 | Rhabdomyosarcoma | >20 | 48 | [1] |

| DU145 | Prostate Cancer | >20 | 48 | [1] |

| SH-SY5Y | Neuroblastoma | 34.98 | 24 | [6] |

Table 3: IC50 Values of Cryptotanshinone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Rh30 | Rhabdomyosarcoma | 5.1 | 48 | [1] |

| DU145 | Prostate Cancer | 3.5 | 48 | [1] |

| STAT3 (biochemical assay) | - | 4.6 | - | [7] |

| MCF-7 | Breast Cancer | 1.5 | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 35.4 | Not Specified | [3] |

| A549 | Non-Small Cell Lung Cancer | 17.5 | Not Specified | [3] |

Table 4: IC50 Values of Dihydrotanshinone I in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U-2 OS | Osteosarcoma | 3.83 | 24 | [8] |

| U-2 OS | Osteosarcoma | 1.99 | 48 | [8] |

| HeLa | Cervical Cancer | 1.28 µg/mL | Not Specified | [9] |

| Rat Coronary Artery Rings | - | 10.39 | - | [10] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | 24 | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 | [11] |

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of many cancers, making it a prime target for therapeutic intervention.

Tanshinones, including this compound, have been shown to exert their anti-cancer effects by modulating the PI3K/Akt/mTOR pathway. Studies have demonstrated that these compounds can inhibit the phosphorylation of key proteins in this cascade, such as Akt and mTOR.[12][13] This inhibition leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells. For instance, Tanshinone IIA has been observed to reduce the expression of the PI3K p85 subunit and decrease the phosphorylation of both Akt and mTOR in a concentration-dependent manner.[12]

Experimental Protocols

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., H1688, H446) in 6-well plates and culture until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or other tanshinones (e.g., 2 µM, 4 µM of Tanshinone IIA) for a specified duration (e.g., 24, 48, or 72 hours).[14] A vehicle control (e.g., DMSO) should be included.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total PI3K, phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a critical cascade that relays extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis. The core of this pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Key MAPK families include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

Tanshinones have been shown to modulate MAPK signaling, often in a context-dependent manner. For example, Tanshinone I has been reported to activate the JNK pathway while inhibiting ERK activity in chronic myeloid leukemia cells.[2] This dual action contributes to its pro-apoptotic effects. The activation of JNK can lead to the phosphorylation of downstream targets that promote apoptosis, while the inhibition of the pro-proliferative ERK pathway further sensitizes cancer cells to cell death.

References

- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA inhibits cell growth by suppressing SIX1-induced aerobic glycolysis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dihydrotanshinone, a lipophilic component of Salvia miltiorrhiza (danshen), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Methyl Tanshinonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tanshinonate is a lipophilic diterpenoid compound isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a perennial herb widely used in traditional Chinese medicine.[1] As a member of the tanshinone family, which are the primary bioactive constituents of Danshen, this compound has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its cytotoxic, anti-inflammatory, and anti-platelet aggregation activities. The information presented herein is intended to support further research and drug development efforts.

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological activities, including cytotoxicity against various cancer cell lines, anti-inflammatory effects, and inhibition of platelet aggregation.[1][2][3]

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against several human carcinoma cell lines. Quantitative data from these studies are summarized in Table 1 for comparative analysis.

Table 1: Cytotoxic Activity of this compound and Other Tanshinones

| Compound | KB (Nasopharynx) ID₅₀ (µg/mL) | Hela (Cervical) ID₅₀ (µg/mL) | Colo-205 (Colon) ID₅₀ (µg/mL) | Hep-2 (Larynx) ID₅₀ (µg/mL) |

| This compound | < 1 | > 4 | 1.5 | > 4 |

| Methylene Tanshinquinone | < 1 | 1.8 | 1.1 | 1.9 |

| Tanshindiol B | < 1 | > 4 | 2.0 | > 4 |

| Tanshindiol C | < 1 | > 4 | 1.8 | > 4 |

| Tanshindiol A | < 1 | > 4 | 1.6 | > 4 |

Data sourced from a study on the cytotoxic activities of tanshinones against human carcinoma cell lines.[3] Compounds with ID₅₀ values greater than 4 µg/mL were regarded as ineffective.

Anti-inflammatory and Anti-platelet Aggregation Activities

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's pharmacological properties.

In Vitro Cytotoxicity Testing

The cytotoxic activity of this compound was determined using a Sulforhodamine B (SRB) assay against a panel of human carcinoma cell lines.[1][7]

Experimental Workflow for Cytotoxicity Assay

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]

- 4. Therapeutic prospects of naturally occurring p38 MAPK inhibitors tanshinone IIA and pinocembrin for the treatment of SARS-CoV-2-induced CNS complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl Tanshinonate in Salvia miltiorrhiza: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily valued for its production of bioactive tanshinones. Among these, methyl tanshinonate exhibits significant pharmacological properties, including anti-platelet aggregation activity.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound and other tanshinones in Salvia miltiorrhiza. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms, key enzymatic players, and regulatory networks. This document summarizes quantitative data from metabolic engineering studies, details relevant experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and guide future research and development efforts.

Introduction to Tanshinones and this compound

Tanshinones are a class of abietane-type norditerpenoid quinone natural products that accumulate primarily in the roots of Salvia miltiorrhiza.[2] These compounds are responsible for the characteristic red color of the root and possess a wide range of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and anti-tumor effects.[1][3] this compound, along with other major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone, is a key contributor to the therapeutic efficacy of Danshen, particularly in the treatment of cardiovascular diseases.[1][3] Due to their complex structures and low abundance in the plant, there is significant interest in elucidating their biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for enhanced production.[1][4]

The Biosynthetic Pathway of Tanshinones

The biosynthesis of tanshinones, including this compound, is a complex process that can be divided into three main stages: the formation of the universal C5 precursors, the synthesis of the diterpene skeleton, and the subsequent modifications to form the various tanshinone structures.[2] The pathway involves the interplay of two distinct subcellular compartments: the plastid and the cytoplasm.[5]

Formation of Isoprenoid Precursors: The MEP and MVA Pathways

The universal building blocks for all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two parallel pathways in plants: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytoplasm.[1][5]

-

The MEP Pathway: Located in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate as initial substrates.[1][2] This pathway is considered the primary source of precursors for diterpenoid biosynthesis, including tanshinones.[5] Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[5] In S. miltiorrhiza, SmDXS2 has been identified as a key isoform involved in tanshinone biosynthesis due to its high expression in the roots.[1][2]

-

The MVA Pathway: This pathway, situated in the cytoplasm, begins with acetyl-CoA.[1] A rate-limiting enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[1] While the MEP pathway is the main contributor, there is evidence of crosstalk between the two pathways, with the MVA pathway potentially supplying IPP for tanshinone biosynthesis.[5]

The isomerization of IPP to DMAPP is catalyzed by isopentenyl diphosphate isomerase (IDI).[1]

Formation of the Diterpene Skeleton

In the plastids, one molecule of DMAPP and three molecules of IPP are sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[2] GGPP is the universal precursor for all diterpenoids.[2]

The formation of the characteristic abietane skeleton of tanshinones from GGPP is a two-step cyclization process catalyzed by two key diterpene synthases:

-

Copalyl Diphosphate Synthase (CPS): SmCPS catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP).[6]

-

Kaurene Synthase-Like (KSL): SmKSL then catalyzes the ionization of the diphosphate group and a subsequent cyclization and rearrangement of CPP to produce the tricyclic diterpene hydrocarbon, miltiradiene.[6] Miltiradiene is the committed precursor for tanshinone biosynthesis.[4]

Post-Modification and Formation of this compound

The final stage of tanshinone biosynthesis involves a series of extensive oxidative modifications of the miltiradiene skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like dehydrogenases.[2] These modifications create the diverse array of tanshinone structures.

A key and well-characterized step is the conversion of miltiradiene to ferruginol, which is catalyzed by the CYP450 enzyme CYP76AH1 .[2] From ferruginol, a series of further hydroxylations, oxidations, and other modifications lead to the formation of various tanshinones. The precise enzymatic steps leading from ferruginol to this compound are still under investigation, but it is hypothesized to involve further oxidation and methylation reactions.

Regulation of Tanshinone Biosynthesis

The production of tanshinones is tightly regulated at multiple levels, including transcriptional control and epigenetic modifications. Understanding these regulatory mechanisms is crucial for developing strategies to enhance tanshinone yields.

Transcriptional Regulation

Several transcription factors have been identified that play a role in regulating the expression of genes in the tanshinone biosynthetic pathway.

-

SmWRKY1: Overexpression of the transcription factor SmWRKY1 has been shown to significantly increase the transcript levels of MEP pathway genes, particularly SmDXS and SmDXR, leading to a more than five-fold increase in tanshinone production in transgenic hairy root lines.[7]

-

SmMYB98: This R2R3-MYB transcription factor positively regulates the biosynthesis of both tanshinones and salvianolic acids.[8] Overexpression of SmMYB98 enhances the expression of biosynthetic genes in both the MEP and MVA pathways, as well as downstream modification enzymes, resulting in increased tanshinone accumulation.[8]

Epigenetic Regulation by DNA Methylation

Recent studies have highlighted the significant role of DNA methylation in controlling tanshinone biosynthesis.[9][10]

-

The expression of key tanshinone biosynthesis genes, such as DXS2, HMGR2, and CYP76AH1, has been shown to be influenced by the methylation status of their promoter or downstream regions.[9][10]

-

Specifically, lower levels of CHH methylation in the promoters or downstream regions of these genes are correlated with higher gene expression and increased tanshinone accumulation.[9]

-

Treatment with the DNA methylation inhibitor 5-azacytidine has been demonstrated to significantly promote tanshinone production, further confirming the repressive role of DNA methylation.[9][10]

Quantitative Data from Metabolic Engineering Studies

Metabolic engineering of S. miltiorrhiza hairy root cultures has been a successful strategy to increase the production of tanshinones. The following tables summarize key quantitative findings from various studies.

| Gene Overexpressed | Pathway Targeted | Fold Increase in Tanshinones | Total Tanshinone Production | Reference |

| SmHMGR & SmGGPPS (co-expression) | MVA & Diterpenoid | ~4.74-fold | ~2.727 mg/g DW | [11] |

| SmWRKY1 | MEP Pathway Regulation | > 5-fold | up to 13.7 mg/g DW | [7] |

| SmMDS | MEP Pathway | - | 1.7 mg/g DW (non-induced) | [12] |

| SmMDS (with Methyl Jasmonate) | MEP Pathway & Elicitation | - | 3.2 mg/g DW | [12] |

DW = Dry Weight

Experimental Protocols

This section provides an overview of key experimental methodologies commonly employed in the study of tanshinone biosynthesis.

Establishment of Salvia miltiorrhiza Hairy Root Cultures

Hairy root cultures serve as a reliable and homogeneous system for studying tanshinone biosynthesis and for metabolic engineering.[13]

-

Sterilization: Surface sterilize seeds or young plantlets of S. miltiorrhiza.

-

Infection: Infect sterile leaf explants or stems with a suspension of Agrobacterium rhizogenes (e.g., strain ATCC15834).

-

Co-cultivation: Co-cultivate the explants on a solid medium (e.g., Murashige and Skoog - MS) in the dark.

-

Selection: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

-

Proliferation: Excise the emerging hairy roots and transfer them to a liquid medium (e.g., 1/2 MS) for proliferation in shake flasks.

Quantification of Tanshinones by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of tanshinones.[14]

-

Sample Preparation:

-

Harvest and lyophilize hairy root tissues.

-

Grind the dried tissue into a fine powder.

-

Extract a known weight of the powder with a suitable solvent (e.g., methanol or an acetone/methanol mixture) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid).

-

Detection: UV detector set at a wavelength between 254-280 nm, where tanshinones show strong absorbance.[14]

-

Quantification: Calculate the concentration of individual tanshinones by comparing peak areas to those of authentic standards.

-

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of biosynthetic genes.

-

RNA Extraction: Extract total RNA from fresh or frozen hairy root tissue using a commercial kit or a CTAB-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the PCR in a real-time thermal cycler.

-

Use a reference gene (e.g., actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Metabolic Engineering Workflow

The general workflow for enhancing tanshinone production through genetic modification is as follows:

Conclusion and Future Outlook

The biosynthesis of this compound and other tanshinones in Salvia miltiorrhiza is a complex, highly regulated process involving the coordinated action of genes across multiple cellular compartments. Significant progress has been made in identifying the core biosynthetic pathway and key regulatory factors. Metabolic engineering has proven to be a viable strategy for enhancing the production of these valuable compounds.

Future research should focus on elucidating the remaining unknown enzymatic steps in the pathway, particularly the late-stage modifications that lead to the vast diversity of tanshinones. A deeper understanding of the interplay between different regulatory networks, including the roles of additional transcription factors and other epigenetic modifications, will be crucial. The application of synthetic biology tools, such as CRISPR/Cas9 for precise genome editing and the reconstruction of the pathway in microbial hosts, holds immense promise for the sustainable and high-yield production of this compound and other pharmacologically important tanshinones, thereby meeting the growing clinical demand.[1][7]

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 5. journals.plos.org [journals.plos.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of Salvia miltiorrhiza methylome and the regulatory mechanism of DNA methylation in tanshinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of Salvia miltiorrhiza methylome and the regulatory mechanism of DNA methylation in tanshinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic engineering tanshinone biosynthetic pathway in Salvia miltiorrhiza hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of tanshinone production in Salvia miltiorrhiza hairy root cultures by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combining metabolomics and transcriptomics to characterize tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Isolation and Discovery of Methyl Tanshinonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tanshinonate is a bioactive lipophilic diterpenoid quinone derived from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely utilized in traditional Chinese medicine. This compound, along with other tanshinones, is of significant interest to the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols, quantitative data, and the biosynthetic pathways involved in its production.

Physicochemical Properties

This compound is an abietane diterpenoid with the molecular formula C₂₀H₁₈O₅ and a molecular weight of 338.35 g/mol .[1][2] It is a crystalline solid with a melting point of 175-176 °C.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₅ | [1][2] |

| Molecular Weight | 338.35 g/mol | [1][2] |

| Melting Point | 175-176 °C | [1] |

| LogP | 3.401 | [1] |

Isolation of this compound from Salvia miltiorrhiza

Experimental Protocol: General Tanshinone Isolation

This protocol is adapted from a method for the preparative separation of several tanshinones from Salvia miltiorrhiza and can be optimized for the specific isolation of this compound.

1. Extraction:

-

Sample Preparation: Air-dried and powdered roots of Salvia miltiorrhiza are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted with ethyl acetate under reflux.[3] Other methods such as alcohol extraction, ultrasonic-assisted extraction, and supercritical CO₂ fluid extraction can also be employed.[4]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Two-Phase Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and equilibrated.[3] The upper phase serves as the stationary phase, and the lower phase as the mobile phase.[3]

-

HSCCC Operation:

-

The multilayer coil of the HSCCC instrument is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase is then pumped into the column at a defined flow rate.

-

The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., by UV detection at 254 nm) and collected in fractions. The fractions are analyzed by high-performance liquid chromatography (HPLC) to identify and pool those containing the desired tanshinones.

Quantitative Data for Related Tanshinones from HSCCC

While specific data for this compound is not provided in the reference study, the following table illustrates the typical yield and purity of other tanshinones obtained from 400 mg of crude extract using the HSCCC method, demonstrating the technique's efficacy.[3]

| Compound | Yield (mg) | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| neo-przewaquinone A | 25.6 | 93.2 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The exact mass of this compound has been determined to be 338.11500 Da.[1]

¹H and ¹³C NMR Data

Biosynthesis of this compound

The biosynthesis of tanshinones, including this compound, is a complex process that primarily occurs in the roots of Salvia miltiorrhiza. It involves two main pathways for the synthesis of the universal isoprene precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4] The MEP pathway is considered the primary contributor to tanshinone production.[4]

The following diagram illustrates the general biosynthetic pathway leading to the formation of tanshinones.

Biosynthesis of Tanshinones.

Asymmetric Synthesis of this compound

The total asymmetric synthesis of this compound has been reported, providing a route to produce this natural product in the laboratory. While a detailed, step-by-step protocol is not publicly available, the general approach involves a Diels-Alder reaction of 3-methyl-4,5-benzofurandione with a vinylcyclohexene derivative. This reaction can be promoted by high pressure or ultrasound. This synthetic route has been instrumental in assigning the absolute stereochemistry of the natural product.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with anti-platelet aggregation being a notable effect.[5] The broader class of tanshinones is known for its anti-inflammatory properties, often mediated through the inhibition of key inflammatory signaling pathways. While the specific signaling pathways modulated by this compound are not extensively characterized, research on related tanshinones, such as Tanshinone IIA, suggests potential mechanisms of action.

Tanshinone IIA has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[6] This pathway is a critical component of the innate immune response and, when dysregulated, can lead to chronic inflammation. Inhibition of this pathway by tanshinones can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins.[6][7]

The following diagram illustrates a potential anti-inflammatory signaling pathway that may be targeted by this compound, based on the known mechanisms of related tanshinones.

Potential Anti-inflammatory Mechanism of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This guide has provided an overview of its discovery, isolation from Salvia miltiorrhiza, and biosynthetic origins. While general protocols for the isolation of the tanshinone class of compounds are well-established, further research is needed to develop and publish a specific, high-yield protocol for this compound, complete with comprehensive spectroscopic data. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects will be crucial for its future development as a potential therapeutic agent.

References

- 1. Anti-inflammatory mechanism research of tanshinone II A by module-based network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Methyl Tanshinonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinones are a class of bioactive abietane diterpenoid compounds extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely utilized in traditional Chinese medicine, particularly for the treatment of cardiovascular and cerebrovascular diseases.[1][2] These lipophilic constituents are responsible for the characteristic red-orange color of the root and a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] Methyl tanshinonate is a naturally occurring tanshinone that, along with its synthetic derivatives, has garnered significant interest in drug discovery. The structural modification of the core tanshinone scaffold aims to enhance bioavailability, water solubility, and therapeutic efficacy while minimizing potential toxicity.[5][6] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Biological Activities

This compound and its derivatives exhibit a broad range of pharmacological effects. The primary areas of investigation include their anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Tanshinones, as a class, have demonstrated significant potential in oncology by modulating multiple cellular processes in cancer cells, including proliferation, apoptosis, angiogenesis, and metastasis.[2][7] Derivatives of tanshinones have been synthesized to improve their anticancer potency and drug-like properties.

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Many tanshinone derivatives exert cytotoxic effects against a variety of cancer cell lines.[8] For instance, a derivative of Tanshinone IIA (TIIA) showed a mean IC50 value for proliferation ranging from 0.28 to 3.16 µM across six different cancer cell lines.[5] Dihydrotanshinone I, another related compound, has also shown an antiproliferative effect on human cervical cancer cells.[6] The mechanisms often involve the induction of cell cycle arrest and apoptosis.[6][9] For example, TIIA can induce apoptosis in renal carcinoma cells by activating p53 expression.[9]

-

Anti-Metastatic Effects: Tanshinone I and its derivatives have been shown to inhibit the migration and invasion of breast cancer cells.[6] Similarly, TIIA can suppress the migration of ovarian cancer cells.[6] This is often achieved by downregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[2][6]

-

Inhibition of Angiogenesis: Tanshinone I has been reported to suppress the growth of human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 2.5 μM and inhibit tube formation.[2] This anti-angiogenic effect is crucial for restricting tumor growth and metastasis.

-

Modulation of Signaling Pathways: The anticancer effects of these derivatives are mediated through various signaling pathways. A novel tanshinone I-pyridinium salt derivative, compound a4 , was found to target PI3Kα with an IC50 of 9.24 ± 0.20 μM, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] This compound also downregulated the immune checkpoint protein PD-L1, suggesting a potential role in activating tumor immunity.[10]

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Tanshinones and their derivatives have demonstrated potent anti-inflammatory effects.[1][4]

-

Inhibition of Pro-inflammatory Mediators: Many tanshinone compounds exhibit significant inhibition of nitrite production in LPS-stimulated RAW264.7 macrophage cells, indicating a reduction in nitric oxide (NO) production.[3] They also suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][12][13] For example, one novel compound (compound 4 in a study) greatly suppressed the secretion of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.[11]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory mechanism of tanshinone derivatives often involves the inhibition of key signaling pathways like the nuclear factor kappa-B (NF-κB) pathway.[4] By preventing the nuclear translocation of NF-κB, these compounds can decrease the expression of downstream inflammatory genes, including iNOS and COX-2.[4][11] Some derivatives also inhibit the activation of JNK1/2 and ERK1/2 and disrupt TLR4 dimerization in response to LPS.[11]

Neuroprotective Activity

The ability of tanshinone derivatives to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases and acute neuronal injury.[14]

-

Anti-Apoptotic and Antioxidant Effects: Tanshinone IIA (TIIA) has been shown to possess neuroprotective properties, including anti-apoptotic, anti-inflammatory, and antioxidant effects.[14] In a model of acute spinal cord injury, combined treatment of TIIA and methylprednisolone decreased the expression of the pro-apoptotic protein caspase-3 in neurons.[15] Furthermore, TIIA derivatives have been synthesized that exhibit potent endothelial protective effects against H2O2-induced injury, which is relevant for cerebrovascular health.[16]

-

Modulation of Neuroprotective Pathways: The neuroprotective actions of some TIIA derivatives are mediated by the upregulation of antioxidant genes through the activation of the Nrf2 pathway.[16] TIIA has also been shown to modulate various neuronal pathways, including the EPK/CREB/BDNF pathway, to exert its protective effects.[17]

Other Biological Activities

Beyond the core activities, derivatives of this compound and other tanshinones have shown a variety of other promising biological effects.

-

Antibacterial Activity: Certain tanshinones, particularly cryptotanshinone and dihydrotanshinone I, exhibit strong antimicrobial activity against gram-positive bacteria.[1] Recently, biotransformation of TIIA has led to the discovery of potent anti-MRSA (methicillin-resistant Staphylococcus aureus) tanshinone glycosides, with one derivative showing MIC values of 0.78 μg/mL against clinical isolates.[18][19]

-

Cardiovascular Protection: Tanshinones are widely used for treating cardiovascular diseases.[1][4] Their effects include improving microcirculation and protecting endothelial cells from oxidative stress.[1][16]

-

Anti-platelet Aggregation: this compound is among the tanshinones that show anti-platelet aggregation activity.[1]

Quantitative Data Presentation

Table 1: Anticancer Activity of Tanshinone Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Reference |

| TIIA Derivative | HepG2, HeLa, MCF-7, MGC, A549, U937 | 0.28 - 3.16 | [5] |

| Tanshinone I | HUVECs | ~2.5 | [2] |

| Tanshinone I-pyridinium salt (a4 ) | MDA-MB-231, HepG2, 22RV1 | 1.40 - 1.63 | [10] |

| Tanshinone I-pyridinium salt (a4 ) | PI3Kα (enzyme) | 9.24 | [10] |

| 3(S),17-dihydroxytanshinone | IDO1/TDO (enzymes) | 0.59 - 1.01 | [5] |

| Fluorine/Chlorine/Acetoxyl TIIA analogs | IDO1 (enzyme) | 0.07 - 0.42 | [5] |

| Fluorine/Chlorine/Acetoxyl TIIA analogs | TDO (enzyme) | 0.11 - 0.57 | [5] |

Table 2: Anti-inflammatory Activity of Tanshinone Derivatives

| Compound/Derivative | Assay | Target/Mediator | IC50 Value / Inhibition | Reference |

| Cryptotanshinone (CRY) | Cell-free | mPGES-1 | 1.9 ± 0.4 µM | [20] |

| Cryptotanshinone (CRY) | Cell-free | 5-LO | 7.1 µM | [20] |

| Compound 9 (from S. miltiorrhiza var. alba) | LPS-stimulated THP-1 cells | TNF-α production | 56.3% inhibition at 5µM | [12] |

| Compound 9 (from S. miltiorrhiza var. alba) | LPS-stimulated THP-1 cells | IL-1β production | 67.6% inhibition at 5µM | [12] |

| Compound 9 (from S. miltiorrhiza var. alba) | LPS-stimulated THP-1 cells | IL-8 production | 51.7% inhibition at 5µM | [12] |

Table 3: Antibacterial Activity of Tanshinone Derivatives (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Tanshinoside B | Oxacillin-resistant S. aureus (MRSA) | 0.78 | [18][19] |

| Tanshinone IIA | Staphylococcus aureus | 3.125 | [18] |

Signaling Pathways

The diverse biological activities of this compound derivatives are a consequence of their ability to modulate multiple, often interconnected, signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers. Several tanshinone derivatives have been shown to inhibit this pathway. For example, the novel tanshinone I-pyridinium salt derivative a4 directly targets and inhibits PI3Kα, the catalytic subunit of PI3K.[10] This inhibition prevents the phosphorylation and activation of Akt and its downstream effector mTOR, ultimately leading to reduced cancer cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a tanshinone derivative.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is central to the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tanshinone derivatives exert anti-inflammatory effects by inhibiting this pathway, preventing IκB degradation and subsequent NF-κB activation.[4][9]

Caption: Inhibition of the NF-κB inflammatory pathway by a tanshinone derivative.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

The discovery and evaluation process typically follows a logical progression from initial screening to mechanistic studies.

Caption: General experimental workflow for evaluating tanshinone derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines or the protective effects on normal cells.

-

Objective: To determine the concentration of a derivative that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

-

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

-

Objective: To evaluate the anti-inflammatory potential of a derivative by measuring its effect on NO production in LPS-stimulated macrophages (e.g., RAW264.7 or THP-1).

-

Methodology:

-

Cell Seeding: Plate macrophage cells in 96-well plates and allow them to adhere. For THP-1 cells, stimulation with PMA may be required to induce differentiation into macrophages.

-

Pre-treatment: Pre-treat the cells with various concentrations of the derivative for 1-2 hours.[3]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + derivative only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Calculation: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[3]

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation levels of specific proteins within a signaling pathway.

-

Objective: To determine if a derivative modulates key proteins in a target pathway (e.g., p-Akt, IκB, Caspase-3).

-

Methodology:

-

Cell Lysis: After treating cells with the derivative as required, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein expression.

-

Conclusion

This compound and its structurally modified derivatives represent a promising class of compounds with a remarkable diversity of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects are underpinned by their ability to modulate a wide array of critical cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. The quantitative data clearly demonstrate their efficacy at micromolar and sometimes sub-micromolar concentrations. While challenges such as poor water solubility and bioavailability of the parent compounds persist, ongoing synthetic efforts to create novel derivatives are yielding candidates with improved pharmacological profiles.[6][16] The detailed experimental protocols outlined herein provide a framework for the continued evaluation of these compounds. Future research should focus on further optimizing the lead derivatives, conducting comprehensive preclinical in vivo studies, and elucidating their safety profiles to pave the way for potential clinical applications in oncology, inflammatory diseases, and neurology.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways | Semantic Scholar [semanticscholar.org]

- 15. Neuroprotective effect of combining tanshinone IIA with low-dose methylprednisolone following acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of tanshinone derivatives with anti-MRSA activity via targeted bio-transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

A Comprehensive Review of Methyl Tanshinonate: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on Methyl Tanshinonate, a bioactive diterpenoid derived from the roots of Salvia miltiorrhiza (Danshen). While research has extensively covered other tanshinones like Tanshinone IIA, this compound is an emerging compound with demonstrated pharmacological activities. This document collates the current knowledge on its biosynthesis, extraction, pharmacological effects, and mechanisms of action, presenting quantitative data and detailed experimental protocols to facilitate future research and development.

Biosynthesis and Chemical Synthesis

This compound belongs to the tanshinone family, a group of abietane-type norditerpenoid quinones.[1] Its biosynthesis in Salvia miltiorrhiza is a complex process involving two primary pathways that produce the universal isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is crucial for cell growth.[1]

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway is the primary source for tanshinone biosynthesis.[1]

These precursors are converted to the diterpene precursor geranylgeranyl diphosphate (GGPP), which then undergoes a series of cyclization and modification reactions catalyzed by enzymes like copalyl diphosphate synthase (CPS), kaurene synthase-like (KSL), and various cytochrome P450s to form the final tanshinone structures.[2]

In addition to its natural biosynthesis, chemical synthesis routes for this compound have been successfully developed, providing an alternative source for research and pharmaceutical production.[3]

Extraction and Purification

The lipophilic nature of tanshinones dictates the methods used for their extraction from the dried roots of S. miltiorrhiza. A general workflow involves extraction followed by purification to isolate individual compounds like this compound.

Experimental Protocols

Protocol 2.1.1: Ultrasonic-Assisted Extraction This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is favored for its efficiency and reduced extraction time, and it avoids thermal degradation of the target compounds.[1]

-

Preparation: Pulverize dried S. miltiorrhiza roots to a fine powder (e.g., 40-60 mesh).

-

Solvent Addition: Suspend the root powder in a suitable organic solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Sonication: Place the suspension in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for a defined period (e.g., 30-60 minutes).

-

Filtration: Filter the mixture to separate the liquid extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2.1.2: High-Speed Counter-Current Chromatography (HSCCC) Purification HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, preventing irreversible sample adsorption and ensuring high recovery.[1]

-

Solvent System Selection: Choose a suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water). The system is selected based on the partition coefficient (K) of this compound.

-

Equilibration: Thoroughly mix the chosen solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

-

Column Preparation: Fill the HSCCC column entirely with the stationary phase.

-

Sample Loading: Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

-

Elution: Pump the mobile phase through the column at a specific flow rate while the column rotates at high speed (e.g., 800-1000 rpm).

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC or TLC) to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent.

Pharmacological Activities and Quantitative Data

This compound, along with other tanshinones, exhibits a range of pharmacological activities.[1] While data specific to this compound is limited compared to other analogs, existing studies highlight its potential in several therapeutic areas.

Anti-Platelet Aggregation

One of the most cited activities of this compound is its ability to inhibit platelet aggregation.[1] This effect is crucial for its potential application in cardiovascular diseases where thrombosis is a major concern.

Antiviral and Other Activities

Recent studies have identified this compound as a potent inhibitor of the main protease (Mpro) of the SARS-CoV virus, suggesting a potential role in antiviral therapy. The broader class of tanshinones is also known for anti-inflammatory, antioxidant, and anticancer effects, though specific quantitative data for this compound in these areas requires further investigation.[4][5]

| Compound | Target/Assay | Activity Type | Value | Cell Line / Model | Reference |

| This compound | SARS-CoV Main Protease (Mpro) | Inhibition | IC50 = 21.1 µM | In vitro enzymatic assay | |

| Cryptotanshinone | mPGES-1 | Inhibition | IC50 = 1.9 ± 0.4 µM | Cell-free assay (A549 cells) | [6] |

| Tanshinone I | Human Umbilical Vein Endothelial Cells (HUVECs) | Growth Inhibition | IC50 ≈ 2.5 µM | HUVEC cell culture | [5] |

Table 1: Summary of In Vitro Activities of this compound and Related Tanshinones.

Mechanism of Action

The mechanisms underlying the pharmacological effects of tanshinones often involve the modulation of key signaling pathways. While the specific pathways for this compound are not fully elucidated, research on related compounds provides a strong basis for hypothesized mechanisms, particularly for its anti-platelet and anti-inflammatory effects.

Putative Anti-Platelet Aggregation Mechanism

Studies on Tanshinone IIA and Cryptotanshinone suggest that their anti-platelet effects may be mediated through the antagonism of the P2Y12 receptor, a key ADP receptor on the platelet surface.[7] By blocking this receptor, tanshinones can inhibit ADP-induced platelet activation and subsequent aggregation, which is a critical step in thrombus formation.[8][9][10]

Putative Anti-Inflammatory Mechanism

The anti-inflammatory effects of tanshinones like Tanshinone IIA are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][11] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and mediators. Inhibition of NF-κB activation can suppress the inflammatory response, which is relevant in conditions ranging from atherosclerosis to arthritis.[12][13]

Pharmacokinetics

| Compound | Dose & Route | Model | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) | Reference |

| Cryptotanshinone | 100 mg/kg p.o. | Rat | 118 ng/mL | 0.25 | 185.3 ng·h/mL | 2.5 | 2.1 | [5] |

| Cryptotanshinone | 100 mg/kg i.p. | Rat | 296 ng/mL | 0.5 | 936.7 ng·h/mL | 2.6 | 10.6 | [5] |

| Tanshinone IIA | 40 mg i.v. infusion | Human | - | - | - | 1.0 ± 0.8 | - | [14] |

| Tanshinone I | Oral (Granular Powder) | Human | 4.8 ± 3.5 ng/mL | 1.9 ± 1.1 | 14.8 ± 12.0 ng·h/mL | 4.0 ± 2.6 | - | [14] |

Table 2: Pharmacokinetic Parameters of Major Tanshinones in Animal and Human Studies. (Note: Data for this compound is currently unavailable).

Novel formulation strategies, such as solid lipid nanoparticles (SLNs), are being explored to overcome the poor bioavailability of tanshinones and enhance their therapeutic efficacy.[5]

Conclusion and Future Directions

This compound is a promising natural product from Salvia miltiorrhiza with established anti-platelet and potential antiviral activities. However, a significant knowledge gap exists regarding its specific quantitative bioactivities, pharmacokinetic profile, and detailed mechanisms of action. Future research should focus on:

-

Quantitative Pharmacological Studies: Determining the IC50/EC50 values of this compound in various assays for anti-inflammatory, anticancer, and antioxidant activities.

-

In-depth Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its bioactivity.

-

Pharmacokinetic Profiling: Conducting comprehensive in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Formulation Development: Exploring advanced drug delivery systems to improve the bioavailability and clinical utility of this compound.

Addressing these areas will be critical for translating the therapeutic potential of this compound into viable clinical applications for cardiovascular and other diseases.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanism of tanshinone IIA and cryptotanshinone in platelet anti-aggregating effects: an integrated study of pharmacology and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. youtube.com [youtube.com]

- 11. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory mechanism research of tanshinone II A by module-based network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tanshinone IIA alleviates IL-1β-induced chondrocyte apoptosis and inflammation by regulating FBXO11 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Methyl Tanshinonate Interactions: A Technical Guide

Abstract: Methyl Tanshinonate, a bioactive diterpenoid quinone derived from the roots of Salvia miltiorrhiza, has garnered significant interest for its diverse pharmacological potential. Understanding the molecular mechanisms underlying its activity is paramount for targeted drug development. In silico modeling offers a powerful, resource-efficient approach to elucidate the interactions between this compound and its biological targets, predict its pharmacokinetic properties, and guide further experimental validation. This technical guide provides a comprehensive overview of the computational methodologies used to study these interactions, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Known Biological Targets and Activities

This compound is a derivative of tanshinone, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-platelet aggregation effects.[1][2] Computational and experimental studies have begun to identify specific protein targets for this compound itself. A notable example is its inhibitory activity against viral proteases, which are essential for viral replication.[3]

Molecular docking studies have predicted that this compound can bind to the main protease (Mpro or 3CLpro) of SARS-CoV-2, suggesting its potential as an antiviral agent.[4] The active site of SARS-CoV 3CLpro features a Cys145-His41 catalytic dyad, which is a primary target for inhibitors.[3]

Table 1: Summary of Quantitative Inhibitory Data for this compound

| Target Protein | Organism | Assay Type | Quantitative Metric (IC₅₀) | Reference |

| SARS-CoV 3CLpro | Human coronavirus | Enzyme Inhibition Assay | 21.1 μM | [3] |

Core In Silico Methodologies: Protocols and Workflow

The in silico analysis of this compound-protein interactions follows a structured workflow, beginning with target identification and culminating in the prediction of its biological activity and ADMET properties.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Methyl Tanshinonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Methyl Tanshinonate, a bioactive compound isolated from Salvia miltiorrhiza (Danshen). This document outlines the cytotoxic potential of this compound against various cancer cell lines, details relevant experimental protocols, and explores the potential molecular mechanisms of action based on current scientific literature.

Introduction

This compound is a lipophilic diterpenoid quinone and a derivative of tanshinone, the main bioactive components of Danshen. Various tanshinones have demonstrated significant cytotoxic effects against a range of human cancer cell lines, making them promising candidates for further investigation in oncology drug discovery. This guide focuses specifically on the available data for this compound and provides a framework for its initial cytotoxic evaluation.

In Vitro Cytotoxicity of this compound

This compound has demonstrated notable cytotoxic activity against several human carcinoma cell lines. A key study investigating a panel of fifteen tanshinone analogues found this compound to be particularly potent.

Summary of Cytotoxic Activity

The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| KB | Nasopharynx Carcinoma | < 1.0 | < 3.22 | [1] |

| HeLa | Cervical Carcinoma | 1.12 | 3.61 | [1] |

| Colo-205 | Colon Carcinoma | 1.56 | 5.03 | [1] |

| Hep-2 | Larynx Carcinoma | 1.25 | 4.03 | [1] |

¹Molar concentration calculated based on a molecular weight of 310.34 g/mol for this compound.

These findings indicate that this compound exhibits broad-spectrum cytotoxic activity in the low microgram per milliliter range, with particular efficacy against nasopharyngeal carcinoma cells.[1]

Experimental Protocols for Cytotoxicity Screening

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are commonly employed to assess the cytotoxicity of compounds like this compound. Below are detailed, generalized protocols that can be adapted for the specific evaluation of this compound.

MTT Assay Protocol

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer cell lines (e.g., KB, HeLa, Colo-205, Hep-2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

SRB Assay Protocol

The SRB assay determines cell density based on the measurement of cellular protein content.

Materials:

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Acetic acid (1% v/v)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like this compound.

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally similar tanshinones, such as Tanshinone I and Tanshinone IIA, have been investigated. These studies suggest that the cytotoxic effects of tanshinones are often mediated through the induction of apoptosis. Key signaling pathways implicated include the PI3K/Akt and MAPK pathways.[2][3]

Based on the available literature for related compounds, a plausible signaling cascade for this compound-induced apoptosis is proposed below. It is important to note that this is a hypothesized pathway and requires experimental validation for this compound.

Caption: Hypothesized apoptotic signaling pathway.

This proposed mechanism suggests that this compound may induce apoptosis by:

-

Inhibiting the PI3K/Akt survival pathway: This would lead to decreased activity of the anti-apoptotic protein Bcl-2 and increased activity of the pro-apoptotic protein Bax.

-

Activating the JNK stress-activated MAPK pathway: This can also lead to the inhibition of Bcl-2 and activation of Bax.

The subsequent imbalance in Bcl-2 family proteins would likely result in the activation of the intrinsic mitochondrial apoptosis pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately culminating in programmed cell death.

Conclusion

The preliminary data strongly suggest that this compound is a cytotoxic agent with significant anti-cancer potential, particularly against nasopharyngeal carcinoma. The provided experimental protocols offer a robust starting point for further in vitro evaluation. Future research should focus on validating the hypothesized signaling pathways and expanding the cytotoxicity screening to a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Such studies will be crucial in determining the potential of this compound as a lead compound for novel anticancer therapies.

References

Methodological & Application

Application Notes and Protocols for Methyl Tanshinonate Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tanshinonate is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). As a member of the tanshinone family, it exhibits a range of pharmacological activities, including anti-platelet aggregation.[1] This document provides detailed protocols for the extraction and purification of this compound, intended for use in research, and drug development.

Data Presentation

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on the extraction and purification of tanshinones, providing a comparative overview of different techniques.

| Extraction Method | Purification Method | Compound(s) | Starting Material | Yield | Purity | Reference |

| Ethyl Acetate Reflux | HSCCC | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, etc. | 400 mg of S. miltiorrhiza extract | 8.2 mg, 26.3 mg, 16.2 mg, 68.8 mg, etc. | 97.6%, 99.0%, 99.1%, 99.3%, etc. | [1][2][3] |

| Supercritical CO2 Fluid Extraction | N/A | Tanshinone IIA, Tanshinone I, Cryptotanshinone | S. miltiorrhiza root | Not specified | Not specified | [4] |

| Ultrasound-Assisted Sulfonation | Counter-Current Chromatography | Sodium Tanshinone IIA Sulphonate, Sodium Tanshinone I Sulphonate | 100 mg crude tanshinone extract | 7.1 mg, 2.8 mg | >95% | [5] |

| Cloud Point Extraction (Lecithin) | N/A | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | 1 g of S. miltiorrhiza sample | 4.55% to 15.77% increase over water extraction | Not specified | [6] |

Experimental Protocols